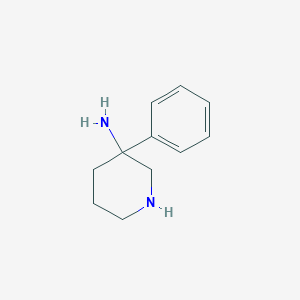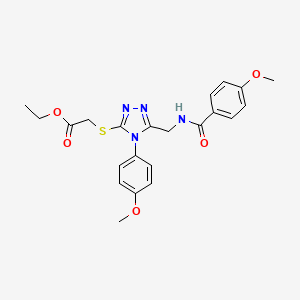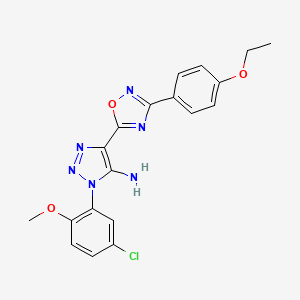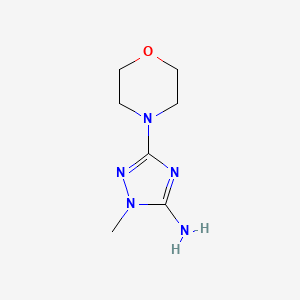
2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, specifically 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile. The amination with morpholine followed by cyclization with hydrazine hydrate is a common pathway for creating the indazole core structure that is central to these molecules .
Molecular Structure Analysis
The crystal structures of these compounds are determined using X-ray crystallography. For instance, one of the compounds crystallizes in the monoclinic system with a specific space group, indicating a well-ordered molecular geometry that can be crucial for the interaction with biological targets . The precise arrangement of atoms within the crystal lattice can provide insights into the potential binding modes of these molecules with their biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing the functional groups that confer biological activity. The condensation reactions are particularly important for creating the carboxamide linkage, which is a common feature in many biologically active molecules. The amination and cyclization reactions contribute to the formation of the indazole ring, a scaffold known for its presence in pharmacologically active compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and molecular weight, which are important for the pharmacokinetics and pharmacodynamics of the compounds. The crystallographic data provides information on the molecular dimensions and symmetry, which are relevant for understanding the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents : A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which share structural similarities with the specified compound, were synthesized and evaluated for their biological activities. These compounds demonstrated significant in vitro activity against tuberculosis, cancer cells, inflammation, and bacterial infections. Molecular docking studies further supported their anticancer potential (Mahanthesha, Suresh, & Naik, 2022).
Antiproliferative Activity
- Antiproliferative Compounds : Research focused on the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against various cancer cell lines, underscoring the therapeutic potential of similar indolizine-based compounds in cancer treatment (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Novel Syntheses and Applications
- One-Pot Domino Reaction : A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives was developed. This synthesis route provides an efficient method for producing various derivatives without the need for prior activation or modification, showcasing the versatility of indolizine compounds in chemical synthesis (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).
Antimicrobial Activities
- Heterocyclic Substances Synthesis : Utilizing 2-arylhydrazononitriles, a wide variety of new, uniquely substituted heterocyclic substances were prepared, demonstrating promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. This study highlights the potential of indolizine derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Propiedades
IUPAC Name |
2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-14(12-15)27-23(30)19-18-7-2-3-10-28(18)21(20(19)26)22(29)13-8-9-16(24)17(25)11-13/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAZLHKXEKSIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)
![2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate](/img/no-structure.png)
![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)


![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)